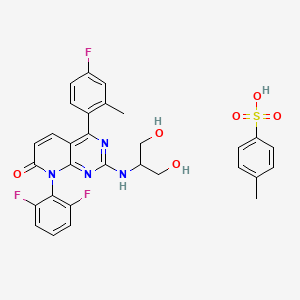
Dilmapimod tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilmapimod tosylate is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been investigated for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis, neuropathic pain, and acute respiratory distress syndrome . The compound is known for its ability to reduce levels of proinflammatory cytokines and chemokines, thereby mitigating local damage caused by inflammation .
Preparation Methods
The synthesis of dilmapimod tosylate involves multiple steps, including the formation of the core pyrido[2,3-d]pyrimidin-7-one structure and subsequent functionalization with various substituents. The synthetic route typically includes:
Formation of the Core Structure: The core pyrido[2,3-d]pyrimidin-7-one structure is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with substituents such as 2,6-difluorophenyl, 1,3-dihydroxypropan-2-yl, and 4-fluoro-2-methylphenyl groups.
Tosylation: The final step involves the tosylation of the compound to form this compound.
Chemical Reactions Analysis
Dilmapimod tosylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable tool in studying the inhibition of p38 MAPK and its downstream effects.
Biology: The compound is used to investigate the role of p38 MAPK in cellular signaling pathways and inflammatory responses.
Medicine: Dilmapimod tosylate has shown promise in clinical trials for treating conditions such as rheumatoid arthritis, neuropathic pain, and acute respiratory distress syndrome
Mechanism of Action
Dilmapimod tosylate exerts its effects by inhibiting p38 MAPK, a key enzyme involved in the production of proinflammatory cytokines and chemokines. By blocking the activity of p38 MAPK, the compound reduces the levels of these inflammatory mediators, thereby decreasing inflammation and tissue damage . The molecular targets of this compound include tumor necrosis factor (TNF), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Dilmapimod tosylate is unique among p38 MAPK inhibitors due to its specific structure and functional groups. Similar compounds include:
SB-203580: Another p38 MAPK inhibitor with a different chemical structure.
VX-702: A p38 MAPK inhibitor that has been studied for its potential in treating inflammatory diseases.
BIRB 796: A potent p38 MAPK inhibitor with a distinct mechanism of action.
Compared to these compounds, this compound has shown a favorable safety profile and efficacy in reducing inflammation in various preclinical and clinical studies .
Properties
CAS No. |
937169-00-1 |
|---|---|
Molecular Formula |
C30H27F3N4O6S |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10) |
InChI Key |
ONQKJJNSLLVYHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















